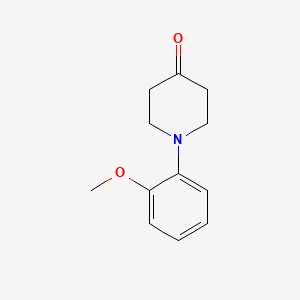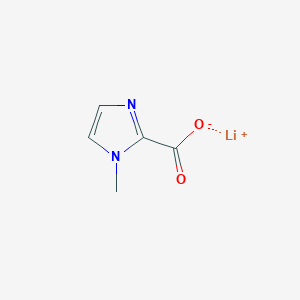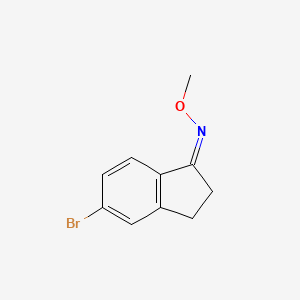
1-(2-Metoxifenil)piperidin-4-ona
Descripción general
Descripción
“1-(2-Methoxyphenyl)piperidin-4-one” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.26 . The compound is typically stored at room temperature and is available in oil form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a protocol for the synthesis of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters has been reported . The process involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate .Molecular Structure Analysis
The InChI code for “1-(2-Methoxyphenyl)piperidin-4-one” is 1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 . This indicates the presence of a piperidinone ring with a methoxyphenyl group attached.Physical and Chemical Properties Analysis
“1-(2-Methoxyphenyl)piperidin-4-one” is an oil at room temperature . It has a molecular weight of 205.26 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Este compuesto ha sido estudiado por su potencial como agente antimicrobiano. La investigación sugiere que los derivados de Piperidin-4-ona, que incluye 1-(2-Metoxifenil)piperidin-4-ona, podrían servir como plantillas para diseñar potentes agentes antimicrobianos y antifúngicos con menos efectos secundarios .
Afinidad al Receptor Adrenérgico Alfa-1
Los estudios han explorado la afinidad de los derivados de 2-{[4-(2-metoxifenil)piperazin-1-il]metil}-1H-bencimidazol por los receptores adrenérgicos alfa-1. Si bien este no es el compuesto exacto en cuestión, indica que estructuras similares pueden tener potencial terapéutico al dirigirse a estos receptores .
Agentes Antiinflamatorios
Se han sintetizado e investigado nuevos derivados de imina de Piperidin-4-ona por sus propiedades antiinflamatorias. Esto sugiere que this compound también podría explorarse por su potencial aplicación antiinflamatoria .
Síntesis y Caracterización
El compuesto se ha utilizado en la síntesis de diversos derivados, que luego se caracterizan por diferentes propiedades. Esta es una aplicación fundamental en la investigación química, donde el compuesto sirve como material de partida para una mayor exploración química .
Ciencia de Materiales
Se han sintetizado derivados de piperidina utilizando solventes más ecológicos y se han caracterizado, lo que indica su posible aplicación en la ciencia de los materiales, particularmente en la creación de nuevos materiales con propiedades específicas deseadas .
Safety and Hazards
Mecanismo De Acción
- The primary targets of 1-(2-Methoxyphenyl)piperidin-4-one are not explicitly mentioned in the available literature. However, piperidines, in general, play a significant role in drug design. They are essential synthetic fragments for constructing pharmaceuticals and are present in various classes of drugs and alkaloids .
Target of Action
Análisis Bioquímico
Biochemical Properties
It is known that piperidin-4-ones exhibit various biological activities like analgesic, hypotensive, and central nervous system depressant, antiviral, bactericidal, and fungicidal activities .
Cellular Effects
Related compounds have been shown to control cell proliferation through induction of apoptosis and inhibition of cyclooxygenases .
Molecular Mechanism
It is known that many arylpiperazines with therapeutic potential bind to ctDNA via intercalation .
Metabolic Pathways
It is known that many arylpiperazines undergo extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXDLVTUIFALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218610-31-2 | |
| Record name | 1-(2-methoxyphenyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;2-[bis[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]acetic acid;hydrogen sulfate](/img/structure/B1646983.png)







![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1647021.png)




